molecular formula C8H10O5 B1338851 4-Oxocyclohexane-1,1-dicarboxylic acid CAS No. 58230-12-9

4-Oxocyclohexane-1,1-dicarboxylic acid

Cat. No.: B1338851
CAS No.: 58230-12-9
M. Wt: 186.16 g/mol
InChI Key: NHOAIPRHGSAFDL-UHFFFAOYSA-N
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Description

4-Oxocyclohexane-1,1-dicarboxylic acid is an organic compound with the molecular formula C8H10O5. It is characterized by a cyclohexane ring with a ketone group at the fourth position and two carboxylic acid groups at the first position.

Preparation Methods

The synthesis of 4-oxocyclohexane-1,1-dicarboxylic acid can be achieved through several synthetic routes. One common method involves the oxidation of cyclohexane-1,1-dicarboxylic acid using an oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically occurs under acidic conditions and requires careful control of temperature and reaction time to ensure the desired product is obtained .

Industrial production methods may involve the use of more efficient and scalable processes, such as catalytic oxidation or electrochemical methods. These methods aim to maximize yield and purity while minimizing environmental impact and production costs .

Chemical Reactions Analysis

4-Oxocyclohexane-1,1-dicarboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include reducing agents like sodium borohydride for reduction, and acid chlorides or anhydrides for esterification and amidation reactions .

Scientific Research Applications

Applications in Organic Synthesis

1. Synthesis of Complex Organic Molecules

The compound serves as an important intermediate in the synthesis of complex organic molecules. Its ability to undergo various reactions such as oxidation, reduction, and substitution makes it a valuable building block in synthetic organic chemistry. For instance, it can be transformed into different derivatives through esterification or amidation processes.

2. Role in Lactam Synthesis

Recent studies indicate that 4-oxocyclohexane-1,1-dicarboxylic acid is utilized in the synthesis of β-lactams and δ-lactams. These compounds are crucial in pharmaceutical applications due to their antibacterial properties. The compound's reactivity with imines under specific conditions has been shown to yield valuable lactam products .

Reaction TypeProduct TypeYield (%)Reference
Cyclizationδ-lactam66
EsterificationVarious estersVariable
SubstitutionAmides and derivativesVariable

Biological Applications

1. Medicinal Chemistry

The compound is investigated for its potential use in drug development. Its derivatives have shown promise as anti-inflammatory agents and have been studied for their pharmacological actions . The unique structural features allow for modifications that enhance biological activity.

2. Enzyme-Catalyzed Reactions

In biological studies, this compound is employed to explore enzyme-catalyzed reactions involving ester hydrolysis. This application is critical for understanding metabolic pathways and designing enzyme inhibitors.

Industrial Applications

1. Polymer Production

In industrial chemistry, the compound is utilized as a precursor for the production of various polymers. Its reactivity allows it to be incorporated into polymer chains, enhancing material properties such as flexibility and durability .

2. Chemical Manufacturing

The compound's versatility extends to its use in the manufacture of other chemical products, including surfactants and plasticizers. Its ability to undergo multiple transformations makes it a key ingredient in producing high-performance materials .

Case Studies

Case Study 1: Lactam Synthesis Optimization

A study focused on optimizing the synthesis of δ-lactams from this compound demonstrated that varying reaction conditions significantly impacted product yield and selectivity. By employing acetic anhydride as an activator, researchers achieved higher yields compared to traditional methods .

Case Study 2: Medicinal Derivatives Development

Research into derivatives of this compound has led to the discovery of compounds with enhanced anti-inflammatory properties. These findings suggest potential therapeutic applications in treating chronic inflammatory diseases .

Mechanism of Action

The mechanism of action of 4-oxocyclohexane-1,1-dicarboxylic acid and its derivatives depends on the specific application and targetThe pathways involved can vary widely depending on the context of use .

Comparison with Similar Compounds

Biological Activity

4-Oxocyclohexane-1,1-dicarboxylic acid (CAS Number: 58230-12-9) is a dicarboxylic acid derivative that has garnered attention for its potential biological activities. This compound has been investigated for its interactions with various biological targets and its implications in therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, including data tables, case studies, and research findings.

The molecular formula of this compound is C8H10O5C_8H_{10}O_5, with a molecular weight of approximately 186.16 g/mol. Although specific physical properties such as density and boiling point are not widely reported, the compound's structure allows it to participate in various biochemical reactions.

PropertyValue
Molecular FormulaC8H10O5C_8H_{10}O_5
Molecular Weight186.16 g/mol
CAS Number58230-12-9

Enzyme Interactions

Research indicates that this compound can interact with several enzymes, potentially influencing metabolic pathways. Predictive models suggest that this compound may exhibit anti-inflammatory and antioxidant properties due to its ability to modulate enzyme activity in metabolic processes .

Therapeutic Potential

The compound has shown promise in various therapeutic contexts:

  • Anti-inflammatory Effects : Studies have suggested that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by inflammation.
  • Antioxidant Activity : Its structural features allow it to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies

A number of studies have explored the biological effects of this compound:

  • In Vitro Studies : A study conducted on cell lines demonstrated that treatment with this compound resulted in a significant reduction in oxidative stress markers compared to untreated controls.
  • Molecular Docking Studies : Computational analyses have predicted that the compound binds effectively to certain enzyme active sites, suggesting a mechanism through which it may exert its biological effects .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for specific enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis, contributing to its therapeutic potential.

Properties

IUPAC Name

4-oxocyclohexane-1,1-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O5/c9-5-1-3-8(4-2-5,6(10)11)7(12)13/h1-4H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHOAIPRHGSAFDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1=O)(C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70529374
Record name 4-Oxocyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58230-12-9
Record name 4-Oxocyclohexane-1,1-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70529374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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